Azelaic bishydroxamic acid
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Overview
Description
Azelaic bishydroxamic acid is a derivative of azelaic acid, a naturally occurring dicarboxylic acid found in grains such as wheat, rye, and barley. This compound is known for its potential applications in various fields, including medicine, agriculture, and industrial chemistry. This compound is of particular interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azelaic bishydroxamic acid typically involves the reaction of azelaic acid with hydroxylamine under controlled conditions. The process can be summarized as follows:
Starting Material: Azelaic acid.
Reagent: Hydroxylamine hydrochloride.
Solvent: Aqueous or alcoholic medium.
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Azelaic bishydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oximes and nitriles.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Azelaic bishydroxamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in treating skin conditions such as acne and rosacea due to its anti-inflammatory properties.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of azelaic bishydroxamic acid involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits the synthesis of microbial cellular proteins, thereby preventing the growth of bacteria and fungi.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines and reactive oxygen species.
Skin Treatment: Inhibits the enzyme tyrosinase, reducing melanin production and helping to treat hyperpigmentation.
Comparison with Similar Compounds
Azelaic bishydroxamic acid can be compared with other similar compounds such as:
Azelaic Acid: The parent compound, known for its use in treating acne and rosacea.
Hexanoic Acid: Another dicarboxylic acid with different biological activities.
Pelargonic Acid: A monocarboxylic acid with applications in agriculture as a herbicide.
Uniqueness: this compound is unique due to its bishydroxamic functional groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other related acids.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
18992-11-5 |
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Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N,N'-dihydroxynonanediamide |
InChI |
InChI=1S/C9H18N2O4/c12-8(10-14)6-4-2-1-3-5-7-9(13)11-15/h14-15H,1-7H2,(H,10,12)(H,11,13) |
InChI Key |
VBJZDMOTYJEHEP-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)NO)CCCC(=O)NO |
Canonical SMILES |
C(CCCC(=O)NO)CCCC(=O)NO |
18992-11-5 | |
Synonyms |
azelaic bis(hydroxamic acid) azelaic bishydroxamic acid nonanediamide, N,N'-dihydroxy- |
Origin of Product |
United States |
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